molecular formula C2HCl3 B590258 1,1,2-Trichloro(1,2-13C2)ethene CAS No. 93952-00-2

1,1,2-Trichloro(1,2-13C2)ethene

Cat. No.: B590258
CAS No.: 93952-00-2
M. Wt: 133.365
InChI Key: XSTXAVWGXDQKEL-ZDOIIHCHSA-N
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Description

1,1,2-Trichloro(1,2-13C2)ethene is a chlorinated hydrocarbon with the molecular formula C2HCl3. It is a stable, colorless liquid with a sweet odor. This compound is used in various industrial applications, including as a solvent and an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trichloro(1,2-13C2)ethene can be synthesized through the chlorination of ethylene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective formation of the trichlorinated product.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to maximize yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trichloro(1,2-13C2)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,2-Trichloro(1,2-13C2)ethene is used in scientific research for various applications:

    Chemistry: As a solvent and reagent in organic synthesis.

    Biology: Studying the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Investigating its potential use in drug development and as a model compound for studying metabolic pathways.

    Industry: Used in the production of other chemicals and as a cleaning agent

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro(1,2-13C2)ethene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to proteins and DNA, leading to various biological effects. The molecular targets include enzymes involved in detoxification pathways and cellular signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Trichloro(1,2-13C2)ethene is unique due to its isotopic labeling, which makes it valuable for tracing studies in chemical and biological research. The presence of the 13C isotopes allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Properties

IUPAC Name

1,1,2-trichloro(1,2-13C2)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXAVWGXDQKEL-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=[13C](Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745967
Record name 1,1,2-Trichloro(~13~C_2_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-00-2
Record name 1,1,2-Trichloro(~13~C_2_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93952-00-2
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